1H-Pyrrole, 1-(2-methoxyphenyl)-

Description

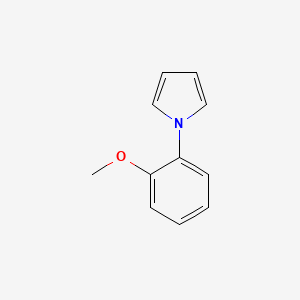

1H-Pyrrole, 1-(2-methoxyphenyl)- is a pyrrole derivative substituted with a 2-methoxyphenyl group at the 1-position of the pyrrole ring. This compound has garnered attention in catalysis, as evidenced by its role as a ligand in palladium-catalyzed alkoxycarbonylation reactions. The 2-methoxyphenyl group likely enhances electron density at the pyrrole nitrogen, improving ligand coordination to transition metals like palladium, thereby increasing catalytic efficiency . Its molecular formula is C${11}$H${11}$NO, with a molecular weight of 173.21 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGWXDNFNRUJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406118 | |

| Record name | 1H-Pyrrole, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89096-73-1 | |

| Record name | 1H-Pyrrole, 1-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(2-methoxyphenyl)- can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(2-methoxyphenyl)- typically involves large-scale synthesis using optimized versions of laboratory methods. The process may include steps such as purification through recrystallization and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products:

Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of 1-(2-methoxyphenyl)pyrrolidine.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1H-Pyrrole, 1-(2-methoxyphenyl)- has shown potential in medicinal chemistry due to its biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, although further research is needed to elucidate their pharmacological profiles.

- Corrosion Inhibition : The compound has been identified as an effective corrosion inhibitor for carbon steel in acidic environments. This property is particularly useful in protecting materials from oxidative degradation.

Case Study: Corrosion Inhibition

A study demonstrated that 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione significantly reduced corrosion rates in acidic media, making it a viable candidate for industrial applications where metal protection is critical.

Materials Science Applications

The unique structural features of 1H-Pyrrole, 1-(2-methoxyphenyl)- allow it to be utilized in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Ligand Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in various catalytic processes .

Catalytic Applications

In the field of catalysis, 1H-Pyrrole, 1-(2-methoxyphenyl)- serves as an important ligand in several coupling reactions:

- Buchwald-Hartwig Cross Coupling : This reaction allows for the formation of carbon-carbon bonds, essential in synthetic organic chemistry.

- Heck Reaction : It facilitates the coupling of aryl halides with alkenes, expanding the toolkit for synthesizing complex organic molecules .

Data Table: Catalytic Reactions Involving 1H-Pyrrole, 1-(2-methoxyphenyl)-

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Structural Analogs in the Pyrrole Family

Table 1: Comparison of 1H-Pyrrole Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)-) enhance coordination ability in catalysis, while electron-withdrawing groups (e.g., chloro in 1-(4-chlorophenyl)-) may reduce reactivity .

- Positional Isomerism : The 2-methoxyphenyl group in the target compound provides steric and electronic advantages over 3- or 4-substituted analogs (e.g., 1-(3-methylphenyl)-), which lack the methoxy group’s directing effects .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Table 2: Piperazine-Based Analogs (HBK Series)

Key Findings :

- Chain Length : Propanamide derivatives (e.g., HBK18) with a three-atom spacer between the amide and piperazine show higher cytotoxic activity than acetamides (e.g., HBK16) with a two-atom spacer .

- Substituent Impact : The 2-methoxyphenyl group in HBK19 reduces activity compared to phenylpiperazine (HBK18), suggesting that steric hindrance or electronic effects may limit binding efficiency .

Methoxyphenyl-Substituted Heterocycles Beyond Pyrroles

- Indole Derivatives: Compounds like 1-(2-methoxyphenyl)-4-hydroxy-3H-indol-3-yl propanoate () share the 2-methoxyphenyl group but exhibit distinct reactivity due to the indole ring’s aromaticity and hydrogen-bonding capacity.

- Catalytic Ligands: The methoxyphenyl group in 1H-pyrrole, 1-(2-methoxyphenyl)- contrasts with phosphine ligands lacking aromatic substituents, where electron donation is weaker, reducing catalytic turnover .

Biological Activity

1H-Pyrrole, 1-(2-methoxyphenyl)-, also known as 1-(2-methoxyphenyl)-1H-pyrrole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted at the 1-position with a 2-methoxyphenyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable scaffold for drug design.

The biological activity of 1H-Pyrrole, 1-(2-methoxyphenyl)- is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This interaction can lead to altered cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that 1H-Pyrrole, 1-(2-methoxyphenyl)- exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis or function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer potential in several cancer cell lines. Notably, it demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Inhibition of cell proliferation |

| A549 | 15.0 | Induction of apoptosis |

A study highlighted that treatment with 1H-Pyrrole, 1-(2-methoxyphenyl)- resulted in cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 45% |

| TNF-α | 50% |

Case Studies

A notable case study involved the synthesis of derivatives of 1H-Pyrrole, 1-(2-methoxyphenyl)- and their evaluation for enhanced biological activities. Several derivatives exhibited improved potency against cancer cell lines compared to the parent compound.

Synthesis and Evaluation of Derivatives

Researchers synthesized a series of halogenated derivatives and evaluated their biological activities:

- Compound A : Enhanced anticancer activity with an IC50 of 8 µM against MCF-7.

- Compound B : Exhibited increased antibacterial activity with an MIC of 8 µg/mL against S. aureus.

These findings suggest that structural modifications can significantly impact the biological efficacy of pyrrole derivatives.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-methoxyphenyl)-1H-pyrrole, and how can reaction yields be optimized?

The Clauson-Kass pyrrole synthesis is a classical method for arylpyrroles, as demonstrated in the synthesis of 1-(4-bromophenyl)-1H-pyrrole with yields up to 93% . Key optimization steps include:

- Solvent selection : Dichloromethane/hexane systems for precipitation improve purity.

- Temperature control : Reflux conditions (e.g., xylene at 130–140°C) are critical for cyclization .

- Purification : Recrystallization from methanol or hexane minimizes impurities .

- Catalyst use : Chloranil (1.4 mmol) enhances oxidation efficiency in multi-step syntheses .

Q. What spectroscopic techniques are most reliable for characterizing 1-(2-methoxyphenyl)-1H-pyrrole, and how should conflicting data be resolved?

- 1H NMR : Key for confirming substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- TLC : Monitors reaction progress using silica gel plates with hexane/ethyl acetate eluents .

- IR spectroscopy : Validates functional groups (C-O stretch of methoxy at ~1250 cm⁻¹) .

- Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenyl substituent influence the reactivity of 1H-pyrrole derivatives in electrophilic substitution reactions?

The methoxy group is electron-donating, activating the pyrrole ring toward electrophilic substitution at the α-positions. Computational studies (e.g., DFT) reveal:

- Charge distribution : Increased electron density at C-3 and C-5 positions due to resonance effects .

- Steric effects : Ortho-methoxy groups may hinder reactivity at adjacent positions, favoring regioselectivity .

- Experimental validation : Nitration and halogenation reactions show preferential substitution at C-3/C-5, confirmed by X-ray crystallography .

Q. What computational approaches are used to predict the physicochemical properties of 1-(2-methoxyphenyl)-1H-pyrrole, and how do they compare with experimental data?

- Molecular dynamics (MD) simulations : Predict solubility and logP values, validated against experimental HPLC retention times .

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV) to correlate with UV-Vis absorption spectra .

- Docking studies : Assess binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes) for structure-activity relationship (SAR) analysis .

Q. How can crystallographic data resolve ambiguities in the structural assignment of 1-(2-methoxyphenyl)-1H-pyrrole derivatives?

X-ray crystallography provides unambiguous confirmation of:

- Bond angles and lengths : Verify planarity of the pyrrole ring and methoxy group orientation .

- Intermolecular interactions : Hydrogen bonding and π-π stacking influence packing patterns and stability .

- Chiral centers : Assign absolute configurations in asymmetric syntheses using Flack parameters .

Safety and Handling

Q. What are the primary safety considerations when handling 1-(2-methoxyphenyl)-1H-pyrrole in laboratory settings?

- GHS classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols .

- Spill management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.